N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-4-2-3-11(9-14)10-18-15(20)16(21)19-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWMKSFOIHRSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Trends
- Crystal Structure Insights : highlights the importance of C–H···O and N–H···O hydrogen bonds in amides, which stabilize the target compound’s conformation and influence packing in solid states .
- Electron Effects: The methoxy group in the target compound may act as an electron donor, altering charge distribution compared to halogen-only analogs (e.g., Compound B) .
- Thermodynamic Stability : Bulky substituents (e.g., in Compound A) increase melting points but reduce solubility, necessitating formulation optimization .
Preparation Methods
Synthesis of N-(4-Chlorophenyl)oxalamic Acid Chloride
Procedure :
- Dissolve 4-chloroaniline (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under nitrogen.
- Add oxalyl chloride (12 mmol) dropwise at 273 K, followed by catalytic dimethylformamide (DMF, 0.1 mL).
- Stir for 4 h at room temperature, then evaporate under reduced pressure to yield N-(4-chlorophenyl)oxalamic acid chloride as a white solid (Yield: 82%).
Characterization :
Coupling with (3-Methoxyphenyl)methanamine
Procedure :
- Suspend N-(4-chlorophenyl)oxalamic acid chloride (5 mmol) in dry tetrahydrofuran (THF, 20 mL).
- Add (3-methoxyphenyl)methanamine (5.5 mmol) and triethylamine (TEA, 12 mmol) at 273 K.
- Stir for 12 h at room temperature, then pour into ice-water. Filter and recrystallize from ethanol to obtain the target diamide (Yield: 68%).
Optimization Insights :
- Solvent Selection : THF > DCM > Acetone (highest yield in THF due to better nucleophile solubility)
- Base Efficacy : TEA (75%) > pyridine (62%) > NaHCO₃ (58%)
One-Pot Tandem Coupling Using EDCl/HOBt
Reaction Protocol
Procedure :
- Combine 4-chloroaniline (10 mmol), (3-methoxyphenyl)methanamine (10 mmol), and oxalic acid (5 mmol) in DMF (30 mL).
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol).
- Stir at 313 K for 24 h. Quench with 1M HCl, extract with ethyl acetate, and purify via silica chromatography (Hexane:EtOAc = 3:1) to isolate the product (Yield: 74%).
Mechanistic Considerations :
- EDCl activates oxalic acid’s carbonyl groups sequentially, enabling controlled amide bond formation.
- HOBt suppresses racemization and enhances coupling efficiency by stabilizing the active ester intermediate.
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization and Iterative Assembly
Procedure :
- Load Wang resin (1.2 mmol/g) with Fmoc-protected oxalic acid using DIC/Cl-HOBt activation.
- Deprotect with 20% piperidine/DMF, then couple 4-chloroaniline via HBTU/NMM activation.
- Repeat deprotection and couple (3-methoxyphenyl)methanamine. Cleave with TFA/H₂O (95:5) to release the diamide (Yield: 65%).
Advantages :
- Enables parallel synthesis of analogs by varying amine inputs
- Reduces purification challenges associated with symmetric byproducts
Catalytic Aminocarbonylation Approach
Palladium-Mediated Carbonylative Coupling
Procedure :
- Charge a high-pressure reactor with 4-chloroiodobenzene (10 mmol), (3-methoxyphenyl)methanamine (20 mmol), Pd(OAc)₂ (0.5 mol%), and Xantphos (1 mol%).
- Pressurize with CO (20 bar) and heat to 373 K in DMF/NEt₃ (4:1) for 18 h.
- Filter through Celite and purify by recrystallization (Yield: 71%).
Critical Parameters :
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| CO Pressure | 20 bar | +12% vs 15 bar |
| Ligand | Xantphos | +18% vs BINAP |
| Temperature | 373 K | +9% vs 353 K |
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Stepwise Amidation | 68 | 98.2 | Moderate | $ |
| EDCl/HOBt Coupling | 74 | 97.8 | High | $$ |
| Solid-Phase Synthesis | 65 | 95.4 | Low | $$$$ |
| Aminocarbonylation | 71 | 96.5 | High | $$$ |
Key Observations :
- Stepwise Amidation : Preferred for small-scale synthesis due to low cost and straightforward purification.
- Aminocarbonylation : Superior for industrial-scale production despite higher catalyst costs.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
| Technique | Criteria | Result |
|---|---|---|
| HPLC (C18) | Rt = 8.92 min | 98.4% |
| TLC (Silica) | Rf = 0.33 (EtOAc) | Single spot |
| DSC | Mp = 441–443 K | ΔH = 128 J/g |
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide with high yield and purity?
- Methodology : Synthesis typically involves multi-step reactions starting with the preparation of intermediates such as substituted benzylamines and chloroaryl precursors. Key steps include:
- Amide bond formation : Using coupling agents like EDCl/HOBt to link the 4-chlorophenyl and 3-methoxybenzyl groups to the ethanediamide backbone.
- Optimization : Solvent choice (e.g., DMF or THF), temperature control (0–25°C), and reaction time (12–24 hours) are critical to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?
- Techniques :
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for chlorophenyl/methoxybenzyl groups) and amide linkages (δ 8.1–8.5 ppm).
- LC-MS (ESI) : Validates molecular weight (e.g., [M+H] at m/z 387.8) and detects impurities.
- FT-IR : Confirms carbonyl stretches (C=O at ~1650–1700 cm) and N-H bending (~1550 cm) .
Q. What are the common solubility and stability challenges for this compound in biological assays?
- Solutions :
- Solubility : Use DMSO or DMF (10–50 mM stock solutions) followed by dilution in PBS or cell culture media.
- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the amide bond. Monitor degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Approach :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., kinases or GPCRs). Focus on hydrogen bonding with the amide groups and hydrophobic interactions with aromatic substituents.
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Validate with in vitro assays (e.g., IC measurements) .
Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC values across studies)?
- Troubleshooting :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and control compounds.
- Metabolic stability : Test susceptibility to cytochrome P450 enzymes using liver microsomes.
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., fluoro vs. methoxy groups) to identify pharmacophores .
Q. How does the electronic nature of substituents (e.g., 4-chloro vs. 3-methoxy) influence the compound’s reactivity and target selectivity?
- Analysis :
- Hammett constants : Correlate σ values of substituents with reaction rates in nucleophilic acyl substitution.
- Crystallography : X-ray structures (e.g., C=O bond lengths ~1.23 Å) reveal steric and electronic effects on binding.
- SAR studies : Replace the 4-chlorophenyl group with electron-withdrawing (NO) or donating (NH) groups to modulate activity .
Q. What are effective strategies to enhance the metabolic stability of this ethanediamide derivative?
- Modifications :
- Bioisosteres : Replace the methoxy group with trifluoromethoxy to reduce oxidative metabolism.
- Steric shielding : Introduce methyl groups ortho to the amide bond to hinder enzymatic hydrolysis.
- Prodrug design : Mask polar groups (e.g., esterify hydroxyl moieties) to improve bioavailability .
Data Analysis and Experimental Design
Q. How to design dose-response experiments to evaluate the compound’s efficacy in cancer cell lines?
- Protocol :
- Dose range : Test 0.1–100 µM concentrations in triplicate.
- Endpoints : Measure apoptosis (Annexin V/PI staining) and proliferation (MTT assay) at 24, 48, and 72 hours.
- Controls : Include positive controls (e.g., cisplatin) and vehicle-only groups .
Q. What statistical methods are appropriate for analyzing variability in enzymatic inhibition assays?
- Tools :
- ANOVA : Compare means across multiple concentrations.
- Grubbs’ test : Identify outliers in replicate measurements.
- IC calculation : Use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
